

Structural Characterization of 1-[4-(Butylamino)phenyl]ethanone: A Comparative Technical Guide

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Compound of Interest

Compound Name:	1-[4-(Butylamino)phenyl]ethanone
CAS No.:	99433-24-6
Cat. No.:	B185246

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Executive Summary

1-[4-(Butylamino)phenyl]ethanone (CAS: 99433-24-6) represents a critical intermediate in the synthesis of non-linear optical materials and pharmaceutical pharmacophores. Structurally, it serves as a lipophilic derivative of the parent scaffold, 4-aminoacetophenone.

This guide provides a rigorous structural analysis, contrasting the target molecule against its primary amine parent (4-aminoacetophenone) and its tertiary amine analog (4-diethylaminoacetophenone). By benchmarking against these standards, researchers can validate synthesis success through specific spectral shifts and solubility profiles.

Key Comparative Findings

Feature	4-Aminoacetophenone (Parent)	1-[4-(Butylamino)phenyl]ethanone (Target)	4-Diethylaminoacetophenone (Analog)
CAS	99-92-3	99433-24-6	22006-24-2
Amine Class	Primary ()	Secondary ()	Tertiary ()
H-Bond Donor	Strong (2 H)	Moderate (1 H)	None
LogP (Lipophilicity)	~0.83	~2.5 (Predicted)	~2.9
IR Signature	Doublet ()	Singlet ()	None

Chemical Context & Synthetic Rationale

The introduction of the n-butyl chain onto the nitrogen atom of the acetophenone core fundamentally alters the physicochemical properties without disrupting the electronic "push-pull" system (Donor-

-Acceptor) required for electronic transitions.

- **Electronic Effect:** The butyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density on the nitrogen compared to the parent amine. This enhances the nucleophilicity of the nitrogen for further derivatization but marginally lowers the acidity of the remaining N-H proton.
- **Steric & Physical Effect:** The butyl chain introduces significant lipophilicity, facilitating transport across lipid bilayers—a crucial parameter for drug candidates targeting CNS or intracellular receptors.

Synthesis & Derivatization Workflow

The following diagram outlines the standard reductive amination pathway used to access this derivative and its logical downstream applications.



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Figure 1: Synthetic pathway via reductive amination and downstream utility in heterocyclic synthesis.

Comparative Structural Analysis

Reliable characterization requires distinguishing the target secondary amine from unreacted primary amine starting material or over-alkylated tertiary byproducts.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive proof of structure is the appearance of the butyl chain signals and the integration of the N-H proton.

¹H NMR Diagnostic Table (Solvent:

)

Proton Environment	4-Aminoacetophenone (ppm)	Target: N-Butyl Derivative (ppm)	Signal Type
Aromatic (Ortho to C=O)	7.80	7.82	Doublet (d)
Aromatic (Ortho to N)	6.65	6.58	Doublet (d)
Amine Proton (N-H)	~4.10 (Broad, 2H)	~4.25 (Broad, 1H)	Singlet (br)
N-CH ₂ (Butyl)	Absent	3.18 - 3.22	Triplet (t)
Butyl &	Absent	1.60 (m), 1.42 (m)	Multiplets
Terminal Methyl	Absent	0.96	Triplet (t)
Acetyl Methyl	2.52	2.50	Singlet (s)

Note: The slight upfield shift of the aromatic protons ortho to the nitrogen (6.65 6.58) is due to the increased electron-donating capability of the alkylated nitrogen.

B. Infrared (IR) Spectroscopy

IR is the fastest method to monitor reaction completion (disappearance of the primary amine doublet).

- Parent (

Amine): Shows two sharp bands in the 3300–3500 cm⁻¹ region (asymmetric and symmetric N-H stretching).

- Target (

Amine): Shows a single sharp band around 3350–3400 cm⁻¹.

- Carbonyl (C=O): Remains relatively constant at $\sim 1660\text{--}1670\text{ cm}^{-1}$ (conjugated ketone), confirming the acetophenone core is intact.

Performance Benchmarking: Solubility & Stability

For drug development, the physical behavior of the solid is as critical as its chemical identity.

Solubility Profile

The butyl group drastically alters the solvation shell.

Solvent	4-Aminoacetophenone	1-[4-(Butylamino)phenyl]ethanone	Implication
Water (pH 7)	Low (< 5 mg/mL)	Negligible (< 0.1 mg/mL)	Requires co-solvents for bio-assays.
0.1 M HCl	Soluble (Protonated)	Soluble (Protonated)	Both form salts, but the butyl salt is more lipophilic.
Dichloromethane	Moderate	High	Target is easily extracted from aqueous workups.
DMSO	High	High	Suitable for stock solutions in screening.

Stability & Storage

- Oxidation: Secondary aromatic amines are susceptible to oxidation (browning) upon prolonged exposure to air and light.
- Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent N-oxide formation or oxidative coupling.

Experimental Protocols

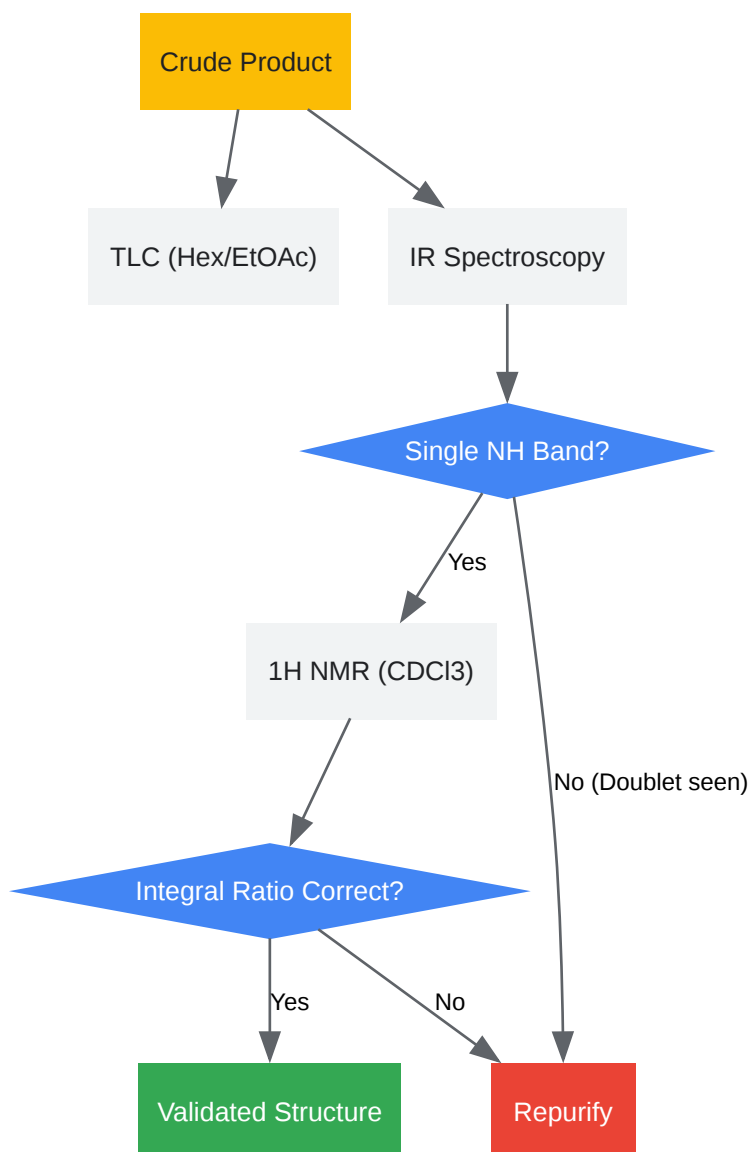
Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: Avoids over-alkylation common with direct alkyl halides.

- Setup: Dissolve 4-aminoacetophenone (1.0 eq) in Methanol.
- Activation: Add Butyraldehyde (1.1 eq) and a catalytic amount of Acetic Acid. Stir for 30 mins to form the imine intermediate.
- Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (, 1.5 eq).
- Workup: Quench with water. Adjust pH to >10 with NaOH. Extract with Dichloromethane (DCM).
- Purification: The secondary amine is less polar than the primary amine. Flash chromatography (Hexane/EtOAc) will elute the Target before the unreacted Parent.

Protocol B: Characterization Workflow

The following logic flow ensures rigorous identification.



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Figure 2: Decision logic for structural validation of secondary aromatic amines.

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Sources

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